3-hydroxyoxetane-3-carboxamide

Catalog No.
S6491115
CAS No.
1273577-19-7
M.F
C4H7NO3
M. Wt
117.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-hydroxyoxetane-3-carboxamide

CAS Number

1273577-19-7

Product Name

3-hydroxyoxetane-3-carboxamide

IUPAC Name

3-hydroxyoxetane-3-carboxamide

Molecular Formula

C4H7NO3

Molecular Weight

117.10 g/mol

InChI

InChI=1S/C4H7NO3/c5-3(6)4(7)1-8-2-4/h7H,1-2H2,(H2,5,6)

InChI Key

KVKRRVJMKMVPTA-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C(=O)N)O

3-Hydroxyoxetane-3-carboxamide is a molecule of interest in medicinal chemistry due to its structural similarity to carboxylic acids. Carboxylic acids are a common functional group found in many drugs, but they can sometimes have limitations related to their metabolism or stability in the body. 3-Hydroxyoxetane-3-carboxamide, with its similar chemical functionality, is being explored as a potential bioisostere for carboxylic acids []. Bioisosteres are molecules with similar shapes and properties that can be used to replace a problematic functional group while maintaining the desired biological activity.

Here's why 3-hydroxyoxetane-3-carboxamide is interesting:

  • Improved Physicochemical Properties

    By replacing a carboxylic acid with 3-hydroxyoxetane-3-carboxamide, scientists hope to improve the drug candidate's properties like absorption, distribution, metabolism, and excretion (ADME) in the body [].

  • Exploration in Drug Design

    Studies have explored the use of 3-hydroxyoxetane-3-carboxamide derivatives, such as oxetan-3-ol, as replacements for carboxylic acids. This research is ongoing, but it suggests the potential for these molecules to be incorporated into new drug designs [].

3-Hydroxyoxetane-3-carboxamide is a chemical compound characterized by its unique oxetane ring structure, which is a four-membered cyclic ether. The presence of a hydroxyl group and a carboxamide functional group makes this compound interesting for various applications in medicinal chemistry and materials science. The oxetane ring serves as an isostere of the carbonyl moiety, suggesting potential utility in drug design by mimicking carboxylic acid functionalities while offering different physicochemical properties .

  • Ring-Opening Reactions: The oxetane ring can be opened under nucleophilic attack, leading to the formation of linear derivatives. This reaction is often facilitated by strong nucleophiles such as Grignard reagents or organolithium compounds .
  • Condensation Reactions: The hydroxyl and carboxamide groups can participate in condensation reactions, forming esters or amides with various electrophiles .
  • Hydrolysis: Under acidic or basic conditions, the carboxamide group can be hydrolyzed, yielding the corresponding carboxylic acid and amine .

Research indicates that compounds like 3-hydroxyoxetane-3-carboxamide may exhibit significant biological activity. For instance, its structural features allow it to act as a bioisosteric replacement for carboxylic acids, which are common in pharmaceutical agents. Studies have shown that oxetanes can influence enzyme binding and metabolic stability, making them promising candidates in drug design .

Several methods for synthesizing 3-hydroxyoxetane-3-carboxamide have been documented:

  • Reaction with Carbamoylsilanes: One efficient method involves reacting carbamoylsilanes with oxetan-3-one under anhydrous conditions. This reaction typically occurs in toluene at elevated temperatures (around 60 °C) and yields good amounts of the desired product .
  • Epichlorohydrin Method: Another method includes reacting a suitable carboxylic acid with epichlorohydrin in the presence of anhydrous ferric chloride, followed by hydrolysis and deprotection steps to yield 3-hydroxyoxetane derivatives .

3-Hydroxyoxetane-3-carboxamide has several applications:

  • Pharmaceuticals: Its ability to mimic carboxylic acids makes it useful in designing new drugs that require improved metabolic stability or altered pharmacokinetics.
  • Materials Science: The compound's unique structure lends itself to applications in developing advanced materials, such as polymers with specific mechanical properties.
  • Propellants: It is also noted for its utility in propellant formulations due to its energetic properties .

Interaction studies involving 3-hydroxyoxetane-3-carboxamide have focused on its binding affinity with various biological targets. These studies suggest that the compound can effectively interact with enzymes and receptors, potentially leading to inhibition or modulation of biological pathways. Its unique structure allows it to form hydrogen bonds and participate in hydrophobic interactions, enhancing its binding capabilities compared to traditional carboxylic acids .

Several compounds share structural similarities with 3-hydroxyoxetane-3-carboxamide. Here are some notable examples:

Compound NameStructure TypeKey Features
Oxetan-3-olAlcoholServes as a surrogate for carboxylic acids
Thietan-3-olSulfur-containing analogPotential bioisostere for drug design
2-MethyleneoxetanesOxetane derivativeExhibits different reactivity patterns
3-Hydroxybutanoic acidCarboxylic acidCommonly used in metabolic pathways

The uniqueness of 3-hydroxyoxetane-3-carboxamide lies in its combination of both hydroxyl and carboxamide functionalities within an oxetane framework, providing distinct physicochemical properties that are advantageous in drug development and materials science applications .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

117.042593085 g/mol

Monoisotopic Mass

117.042593085 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-25-2023

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